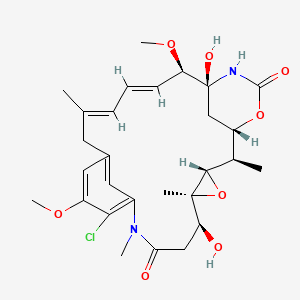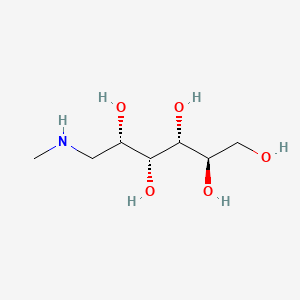
Maytansinol
Übersicht
Beschreibung
Maytansinol, also known as Ansamitocin P-0, is a derivative of Maytansine . It is a cytotoxic agent that inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site . It is a macrolide of the ansamycin type and can be isolated from plants of the genus Maytenus .
Synthesis Analysis
Maytansinol is a valuable precursor for the preparation of maytansine derivatives (known as maytansinoids) . The synthetic pathways allow a variety of large substituents to be placed on maytansinol .Molecular Structure Analysis
The chemical formula of Maytansinol is C28H37ClN2O8 . Its exact mass is 564.22 and its molecular weight is 565.060 .Chemical Reactions Analysis
Maytansinol acylation reaction has been explored, resulting in a series of derivatives with novel modifications of the maytansine scaffold .Physical And Chemical Properties Analysis
Maytansinol has a molar mass of 692.20 g/mol . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Cancer Therapy Development
Maytansinol is a key precursor in the synthesis of maytansine derivatives, collectively known as maytansinoids, which are potent microtubule inhibitors used in cancer therapy . These compounds disrupt microtubule dynamics, leading to mitotic arrest and cell death, particularly in rapidly dividing cancer cells. The development of maytansinol derivatives has led to the creation of new tubulin binders that show promise in targeted cancer therapy .
Antibody-Drug Conjugates (ADCs)
Maytansinol plays a crucial role in the creation of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells . By conjugating maytansinoid payloads to antibodies that target specific antigens on cancer cells, researchers can minimize the systemic toxicity typically associated with chemotherapy .
Biosynthesis Enhancement
Studies have shown that the overexpression of certain genes can increase the production of maytansinoids, including maytansinol . This has implications for biotechnological production, where optimizing strains for higher yields can significantly impact the availability of these compounds for research and therapeutic use .
Targeted Cancer Therapeutics
Maytansinol derivatives have been used to develop two-dimensional glycomaterials for targeted delivery to liver cancer cells . This approach aims to increase the cytotoxicity of the drug specifically to cancer cells, thereby reducing side effects and improving therapeutic outcomes .
Tubulin Binding Studies
Maytansinol and its derivatives serve as valuable tools for understanding the structure-activity relationships of maytansinoids . They are used to identify new ligands for the maytansine binding site on tubulin, which is crucial for the development of novel microtubule-targeting agents .
Ecological Impact Research
While not directly an application, understanding the ecological impact of maytansinol and its derivatives is important. Research into the side reactions and potential environmental effects contributes to a broader understanding of the compound’s role beyond therapeutic uses .
Wirkmechanismus
Target of Action
Maytansinol, also known as Ansamitocin P-0, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division and intracellular transport .
Mode of Action
Maytansinol exhibits its action by inhibiting the polymerization of tubulin and inducing its depolymerization . This disruption of microtubule dynamics interferes with mitotic spindle formation, thus inhibiting cell division . The ester moiety at the C3 position of maytansinol plays a significant role in its biological activity and cell permeability .
Biochemical Pathways
Maytansinol affects the microtubule dynamics within the cell, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death . The post-PKS modifications of ansamitocin biosynthesis are flexible, which brings a potential of producing maytansinol .
Pharmacokinetics
It’s known that maytansinol is used in the preparation of antibody-drug conjugates (adcs), where it serves as a potent cytotoxic agent . In ADCs, the drug is linked to a specific antibody, which allows for targeted delivery to cancer cells .
Result of Action
The primary result of Maytansinol’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially the elimination of the cancer .
Action Environment
The action of Maytansinol can be influenced by various environmental factors. For instance, the efficacy of Maytansinol can be affected by the presence of certain proteins or other molecules in the cellular environment . Additionally, the stability of Maytansinol can be influenced by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20+,21+,22-,25+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXBEHQFHACTK-RZKXNLMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)O)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zwj9A2AJ2U | |
CAS RN |
57103-68-1 | |
| Record name | Maytansinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057103681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maytansine, O3-de(2-(acetylmethylamino)-1-oxopropyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAYTANSINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWJ9A2AJ2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















